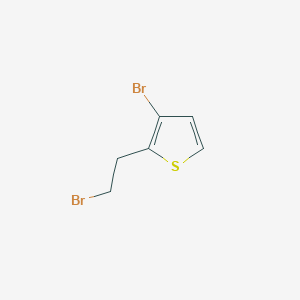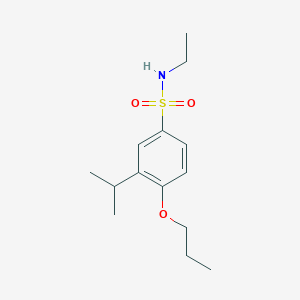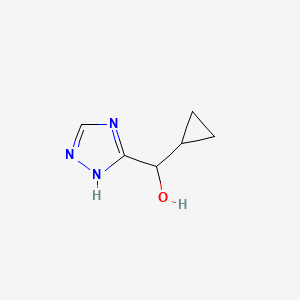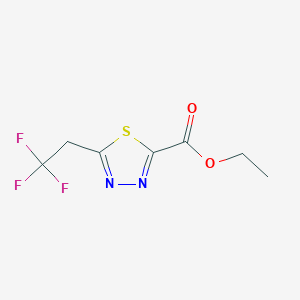
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a fluorinated organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its high electronegativity and stability, making this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent reaction control ensures the consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
- Ethyl 2,2,2-trifluoroethyl carbonate
- Trifluoromethyl-substituted pyridines
- Fluorinated methacrylates
Comparison: Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its unique thiadiazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical stability and reactivity compared to other fluorinated compounds. The presence of the thiadiazole ring also provides additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H7F3N2O2S |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-14-6(13)5-12-11-4(15-5)3-7(8,9)10/h2-3H2,1H3 |
Clé InChI |
YYMAGSMSEOMCPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN=C(S1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
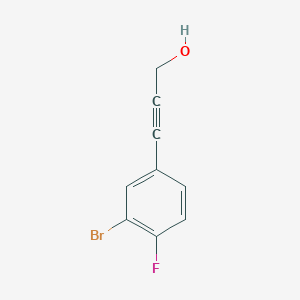
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)
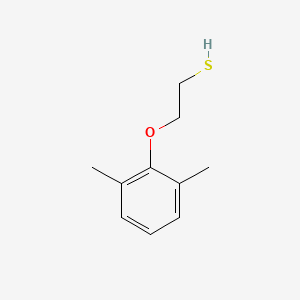
![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
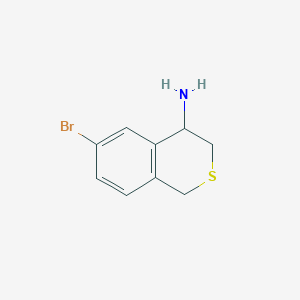
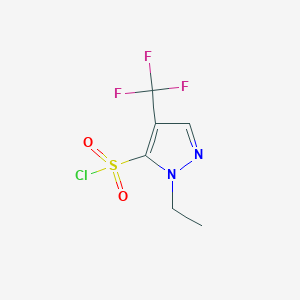
![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
